molecular formula C11H13ClN2 B11726804 3-(6-chloro-1H-indol-3-yl)propan-1-amine

3-(6-chloro-1H-indol-3-yl)propan-1-amine

Cat. No.: B11726804
M. Wt: 208.69 g/mol
InChI Key: UPJOMHTVSMFSRN-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of a chlorine atom at the 6th position of the indole ring and a propanamine group at the 1st position makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-indolyl)-1-propanamine typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloroindole as the starting material.

    Alkylation: The 6-chloroindole undergoes alkylation with a suitable alkylating agent, such as 3-bromopropanamine, under basic conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of 3-(6-Chloro-3-indolyl)-1-propanamine can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-indolyl)-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3-(6-Chloro-3-indolyl)-1-propanone.

    Reduction: Formation of 3-(6-Chloro-3-indolyl)-1-propanol.

    Substitution: Formation of 3-(6-Substituted-3-indolyl)-1-propanamine derivatives.

Scientific Research Applications

3-(6-Chloro-3-indolyl)-1-propanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-indolyl-β-D-galactopyranoside: A chromogenic substrate used in biochemical assays.

    5-Bromo-6-chloro-3-indolyl phosphate: Used in molecular biology for detecting enzyme activity.

    6-Chloro-3-indolyl-α-D-galactopyranoside: Another chromogenic substrate with similar applications.

Uniqueness

3-(6-Chloro-3-indolyl)-1-propanamine is unique due to its specific structure, which combines the indole ring with a propanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

3-(6-chloro-1H-indol-3-yl)propan-1-amine

InChI

InChI=1S/C11H13ClN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h3-4,6-7,14H,1-2,5,13H2

InChI Key

UPJOMHTVSMFSRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CCCN

Origin of Product

United States

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